molecular formula C10H11NO B1397911 3-(2-Pyridyl)cyclopentan-1-one CAS No. 1181570-62-6

3-(2-Pyridyl)cyclopentan-1-one

Cat. No.: B1397911
CAS No.: 1181570-62-6
M. Wt: 161.2 g/mol
InChI Key: BVKBAFSGPQGBHC-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a pyridyl group at the third position. This compound is of interest due to its unique structure, which combines the reactivity of the cyclopentanone ring with the aromaticity of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)cyclopentan-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl-substituted cyclopentanone derivatives, while reduction can produce pyridyl-substituted cyclopentanol .

Scientific Research Applications

3-(2-Pyridyl)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Pyridyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The pyridyl group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Pyridyl)cyclopentan-1-one is unique due to the specific positioning of the pyridyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-pyridin-2-ylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-5-4-8(7-9)10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKBAFSGPQGBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-(2-pyridyl)-2-cyclopenten-1-one (1.43 g, 8.98 mmol) and 10% Pd/C (142 mg) in EtOH (30 mL) was stirred under hydrogen atmosphere (0.3 MPa) for 6.5 h. The catalyst was removed by filtration over Celite and the filtrate was concentrated in vacuo. The crude product was purified by column chromatography (Hexane/EtOAc=1/1) to yield 3-(2-pyridyl)cyclopentan-1-one (3.26 g, 94%) as colorless oil.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
142 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of thiophene (0.50 g, 6.0 mmol), diethyl ether (50 mL), and n-BuLi (2.5 M, 2.20 mL, 5.50 mmol) was stirred at room temperature for 1 hour. The reaction mixture was cooled to <5° C. and copper iodide (1.05 g, 5.50 mmol) was added. The reaction mixture was warmed to room temperature and stirred for 1 hour. In a separate flask, a solution of 2-bromopyridine (0.87 g, 5.50 mmol) in diethyl ether (50 mL) was cooled to <−70° C. and n-BuLi (2.5 M, 2.20 mL, 5.50 mmol) was added. The reaction mixture was warmed to room temperature and stirred for 10 minutes. The 2-lithiopyridine reagent was added to the first reaction mixture via cannula and stirred at room temperature for 1 hour. To the reaction mixture was added 2-cyclopenten-1-one (0.45 g, 5.50 mmol) in diethyl ether (10 mL) and the reaction mixture was stirred for 1 hour. The reaction was poured into EtOAc (150 mL) and washed with brine (100 mL), dried (Na2SO4), filtered, and concentrated. The material was purified by flash column chromatography (20% EtOAc/hexanes), to provide the title compound (0.38 g, 43%). 1H NMR (CD3OD, 300 MHz) δ 2.10-2.19 (m, 1H), 2.13-2.66 (m, 5H), 3.56-3.68 (m, 1H), 7.27 (ddd, J=1.0, 5.1, 7.5 Hz, 1H), 7.38 (dd, J=1.02, 7.80 Hz, 1H), 7.76 (ddd, J=2.0, 7.80, 7.80 Hz, 1H), 8.47-8.50 (m, 1H); MS (DCI) m/z 162 (M+H)+.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.45 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
1.05 g
Type
catalyst
Reaction Step Seven
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Pyridyl)cyclopentan-1-one
Reactant of Route 2
3-(2-Pyridyl)cyclopentan-1-one
Reactant of Route 3
3-(2-Pyridyl)cyclopentan-1-one
Reactant of Route 4
3-(2-Pyridyl)cyclopentan-1-one
Reactant of Route 5
3-(2-Pyridyl)cyclopentan-1-one
Reactant of Route 6
3-(2-Pyridyl)cyclopentan-1-one

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